molecular formula C13H11FN2O B8438084 3-Amino-4-fluoro-N-phenyl-benzamide

3-Amino-4-fluoro-N-phenyl-benzamide

Cat. No.: B8438084
M. Wt: 230.24 g/mol
InChI Key: QRWHLZCHECWFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-fluoro-N-phenyl-benzamide is a useful research compound. Its molecular formula is C13H11FN2O and its molecular weight is 230.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

IUPAC Name

3-amino-4-fluoro-N-phenylbenzamide

InChI

InChI=1S/C13H11FN2O/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17)

InChI Key

QRWHLZCHECWFJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc dust (14 g) was added to a solution of 4-fluoro-3-nitro-N-phenyl-benzamide (1.99 g, 7.6 mmol) in acetic acid (80 mL) at 0° C. The mixture was stirred and allowed to warm to room temperature. After 4 hours, the mixture was filtered and the residue washed with ethyl acetate. The filtrate and washings were combined and taken to dryness by rotovap and the residue partitioned between ethyl acetate (200 mL) and saturated aqueous NaHCO3. The organic layer was washed with saturated brine, dried over MgSO4, filtered, and stripped of solvent. The residue was triturated in ethyl acetate/hexane and the suspended solid filtered off to afford the product (1.55 g); m.p. 167-170° C.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
14 g
Type
catalyst
Reaction Step One

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